![molecular formula C17H20N6O3 B4894069 4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one](/img/structure/B4894069.png)
4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one, also known as ATD, is a synthetic compound that has gained considerable attention in the scientific community due to its potential use as a research tool. ATD is a competitive inhibitor of aromatase, an enzyme that is responsible for the conversion of androgens to estrogens.
Mécanisme D'action
4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one acts as a competitive inhibitor of aromatase by binding to the active site of the enzyme. This prevents the conversion of androgens to estrogens, resulting in a decrease in estrogen levels in the body. This mechanism of action makes 4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one a valuable tool for studying the effects of estrogen on various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one are largely dependent on the tissue or organ being studied. In general, 4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one has been shown to decrease estrogen levels, which can have a variety of effects on the body. For example, 4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one has been shown to decrease bone density in animal models, suggesting that estrogen plays a critical role in maintaining bone health. 4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one has also been shown to have cardiovascular effects, with some studies suggesting that it may have a protective effect against atherosclerosis. Additionally, 4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one has been shown to affect brain function, with some studies suggesting that it may have a role in the treatment of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one in lab experiments is its ability to selectively inhibit aromatase activity, allowing researchers to investigate the effects of estrogen on different tissues and organs. Additionally, 4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one is relatively easy to synthesize and has a long shelf life, making it a convenient research tool. However, there are also some limitations to using 4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one in lab experiments. For example, 4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one may have off-target effects that could confound the results of experiments. Additionally, the effects of 4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one may differ depending on the dose and duration of treatment, making it important to carefully control these variables in experiments.
Orientations Futures
There are many potential future directions for research involving 4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one. One area of interest is the role of estrogen in cancer development and progression. 4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one has been shown to inhibit the growth of certain types of cancer cells, suggesting that it may have potential as a cancer treatment. Additionally, there is growing interest in the role of estrogen in aging and age-related diseases, such as Alzheimer's disease. 4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one may be a useful tool for investigating the effects of estrogen on these processes. Finally, there is interest in developing new aromatase inhibitors that are more potent and selective than 4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one, which could have important implications for the treatment of estrogen-related diseases.
Méthodes De Synthèse
The synthesis of 4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one involves the reaction of 5-(4-allyloxyphenyl)-2H-tetrazole with acetyl chloride in the presence of triethylamine, followed by the addition of 1,4-diazepan-2-one. The resulting product is purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one has been used extensively in scientific research as a tool to investigate the role of estrogen in various physiological and pathological processes. It has been shown to inhibit aromatase activity in a dose-dependent manner, making it a useful tool for studying the effects of estrogen on different tissues and organs. 4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one has also been used in studies investigating the effects of estrogen on bone metabolism, cardiovascular function, and brain function.
Propriétés
IUPAC Name |
4-[2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetyl]-1,4-diazepan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c1-2-10-26-14-6-4-13(5-7-14)17-19-21-23(20-17)12-16(25)22-9-3-8-18-15(24)11-22/h2,4-7H,1,3,8-12H2,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBCETFQKPBKLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N3CCCNC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.